1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyclopropyl group, a hydroxypropyl group, and a methoxyphenethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.
Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable epoxide with a nucleophile.
Attachment of the methoxyphenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group in the urea linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea linkage may yield an amine.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea
- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-hydroxyphenethyl)urea
- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-chlorophenethyl)urea
Uniqueness
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group on the phenethyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(20,13-5-6-13)11-18-15(19)17-10-9-12-3-7-14(21-2)8-4-12/h3-4,7-8,13,20H,5-6,9-11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUXSFLGYUXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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